molecular formula C13H18N4O4S B2814922 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1906530-06-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2814922
CAS No.: 1906530-06-0
M. Wt: 326.37
InChI Key: UWWSYVPEVIVXGJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a morpholine ring, and a pyrimidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophene ring.

    Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.

    Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene ring with the pyrimidine core and the morpholine ring using appropriate coupling reagents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the dioxidotetrahydrothiophene ring, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DMAP, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Sulfone Derivatives: Formed through oxidation of the dioxidotetrahydrothiophene ring.

    Reduced Analogs: Formed through reduction reactions targeting various parts of the molecule.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of the dioxidotetrahydrothiophene ring, morpholine ring, and pyrimidine carboxamide group

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c18-13(16-10-1-6-22(19,20)8-10)11-7-12(15-9-14-11)17-2-4-21-5-3-17/h7,9-10H,1-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWSYVPEVIVXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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